(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate
Description
(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with an oxetane moiety at the 3-position. Carbamates are widely utilized in medicinal chemistry for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors. The stereospecific (S)-configuration of this compound is critical for its interaction with biological targets, as enantiomeric purity can significantly influence pharmacological properties. The oxetane ring enhances metabolic stability compared to larger cyclic ethers, a feature leveraged in drug design to improve pharmacokinetics.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(oxetan-3-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)17-14-7-4-8-18(9-14)15-11-20-12-15/h1-3,5-6,14-15H,4,7-12H2,(H,17,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWJOVIZDVJRY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2COC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of benzyl chloroformate with 1-(oxetan-3-yl)piperidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: The compound shows promise in the development of new therapeutic agents, particularly in the treatment of neurological disorders and pain management.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate, alongside their CAS numbers, similarity scores, and distinguishing features (derived from ):
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate | 1219424-59-5 | 0.97 | Pyrrolidin-2-one ring instead of oxetane-piperidine |
| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate | 33628-84-1 | 0.92 | 1-benzyl-substituted dioxopyrrolidine scaffold |
| Benzyl (2-oxoazetidin-3-yl)carbamate | 879275-77-1 | 0.88 | Azetidin-2-one (4-membered lactam) core |
| Benzyl (1-(2-fluorobenzyl)piperidin-3-yl)carbamate | 1217631-74-7 | 0.84 | Fluorobenzyl substituent on piperidine |
Structural and Functional Analysis
- Oxetane vs. Pyrrolidinone Rings: The oxetane moiety in the target compound confers greater metabolic stability and reduced steric hindrance compared to pyrrolidin-2-one derivatives (e.g., CAS 1219424-59-5). Oxetanes are less prone to enzymatic oxidation than pyrrolidinones, enhancing bioavailability.
- Piperidine vs.
- Substituent Effects : The fluorobenzyl group in CAS 1217631-74-7 enhances lipophilicity and may influence blood-brain barrier penetration, unlike the oxetane’s polarity.
Physicochemical and Pharmacological Properties
- Solubility : The oxetane’s polarity improves aqueous solubility relative to benzyl-substituted analogs (e.g., CAS 33628-84-1).
- Stability : Oxetanes resist hydrolysis better than esters or lactams, as seen in comparative studies on metabolic stability.
- Bioactivity: Piperidine carbamates often target proteases or neurotransmitter receptors, while pyrrolidinone derivatives (e.g., CAS 1219424-59-5) may exhibit distinct inhibitory profiles.
Biological Activity
(S)-Benzyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate, with the CAS number 1349699-89-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 290.358 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 447.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 224.2 ± 28.7 °C |
| LogP | 1.65 |
These properties suggest a compound that is relatively stable under standard conditions, which is crucial for its potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act as an antagonist or modulator of certain receptors or enzymes, influencing various physiological processes.
Structure-Activity Relationship (SAR)
Research indicates that the structural components of this compound play a significant role in its biological efficacy. The presence of the oxetane ring and piperidine moiety has been linked to enhanced receptor binding and activity. For instance, studies on related benzyl-piperidine compounds have shown that modifications to the side chains can significantly alter their potency as antagonists for chemokine receptors like CCR3 .
Case Studies and Research Findings
-
Antagonistic Effects on Chemokine Receptors :
A study highlighted the discovery of benzyl-piperidine derivatives that function as potent small molecule antagonists for the CC chemokine receptor-3 (CCR3). These compounds exhibited low nanomolar binding affinities, indicating that similar derivatives like this compound could possess comparable or enhanced activities . -
In Vitro Evaluations :
In vitro assessments have demonstrated that compounds structurally related to this compound can inhibit acetylcholinesterase (AChE), suggesting potential applications in neuropharmacology . The effectiveness of these compounds in modulating AChE activity underscores their relevance in treating neurodegenerative diseases. -
Pharmacological Studies :
The pharmacological profile of similar benzyl derivatives shows promising results in terms of selectivity and potency against various targets, including those involved in inflammatory responses and neurodegenerative pathways . This positions this compound as a candidate for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
